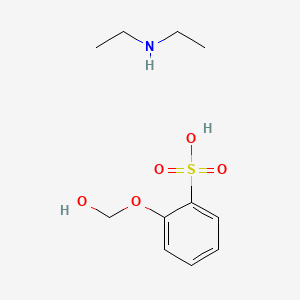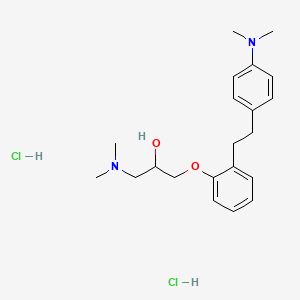
4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic compound that features a piperazine ring substituted with phenyl groups and a disulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The disulfanyl linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfanyl linkage can yield sulfoxides or sulfones, while reduction of the ketone group can produce the corresponding alcohol .
Applications De Recherche Scientifique
4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with specific molecular targets. The piperazine ring and phenyl groups can interact with enzymes or receptors, leading to modulation of their activity. The disulfanyl linkage may also play a role in the compound’s biological effects by forming reversible covalent bonds with thiol groups in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring and phenyl groups, studied for its potential as an acetylcholinesterase inhibitor.
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)acetamides: A series of compounds with similar structural features, synthesized for various applications.
Uniqueness
4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is unique due to its disulfanyl linkage, which imparts distinct chemical and biological properties. This feature differentiates it from other similar compounds and may contribute to its potential therapeutic applications .
Propriétés
Numéro CAS |
78010-20-5 |
|---|---|
Formule moléculaire |
C34H34N4O2S2 |
Poids moléculaire |
594.8 g/mol |
Nom IUPAC |
[2-[[2-(4-phenylpiperazine-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C34H34N4O2S2/c39-33(37-23-19-35(20-24-37)27-11-3-1-4-12-27)29-15-7-9-17-31(29)41-42-32-18-10-8-16-30(32)34(40)38-25-21-36(22-26-38)28-13-5-2-6-14-28/h1-18H,19-26H2 |
Clé InChI |
YZFSVFZAJFLQHY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
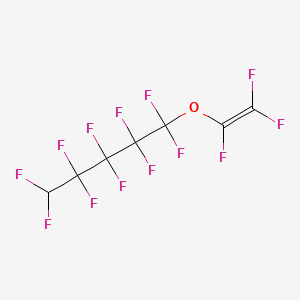

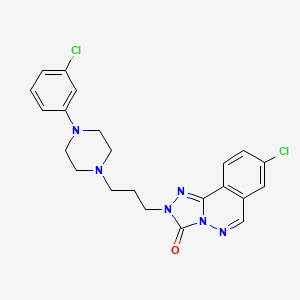
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
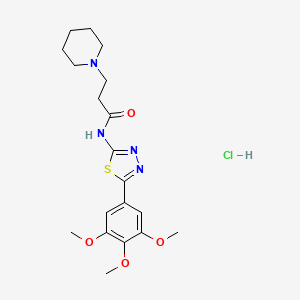
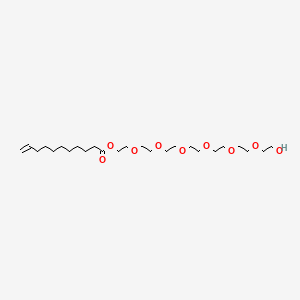
![2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B12692007.png)
